molecular formula C8H4BrF4NO2 B15334934 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid

2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid

Katalognummer: B15334934
Molekulargewicht: 302.02 g/mol
InChI-Schlüssel: PKPFCLGECKRINR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H4BrF4NO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, fluoro, and trifluoromethyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes:

    Nitration: of a suitable precursor to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Halogenation: to introduce bromo and fluoro substituents.

    Trifluoromethylation: to add the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-yield reagents, efficient catalysts, and controlled reaction conditions to ensure purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of multiple substituents allows it to engage in various chemical interactions, potentially affecting biological pathways. For instance, the amino group can form hydrogen bonds, while the halogens can participate in halogen bonding, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid
  • 2-Amino-4-bromo-3-fluoro-5-methylbenzoic acid
  • 2-Amino-4-bromo-3-fluoro-5-chlorobenzoic acid

Uniqueness

2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific chemical reactivity and stability.

Eigenschaften

Molekularformel

C8H4BrF4NO2

Molekulargewicht

302.02 g/mol

IUPAC-Name

2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H4BrF4NO2/c9-4-3(8(11,12)13)1-2(7(15)16)6(14)5(4)10/h1H,14H2,(H,15,16)

InChI-Schlüssel

PKPFCLGECKRINR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1C(F)(F)F)Br)F)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.